molecular formula C15H19BO3 B13404807 3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde

3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde

Cat. No.: B13404807
M. Wt: 258.12 g/mol
InChI Key: AYHHLGOKVQPHGU-UHFFFAOYSA-N
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Description

3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a dioxaborolane group via an ethenyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde typically involves the coupling of a benzaldehyde derivative with a dioxaborolane precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of the carbon-carbon bond between the benzaldehyde and the dioxaborolane groups . The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzaldehyde derivatives depending on the coupling partner used.

Mechanism of Action

The mechanism of action of 3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde primarily involves its reactivity in forming new carbon-carbon bonds through Suzuki coupling reactions. The dioxaborolane group acts as a boron source, which, in the presence of a palladium catalyst, facilitates the formation of a new carbon-carbon bond with an aryl or vinyl halide . This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the coupled product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde is unique due to its combination of a benzaldehyde moiety with a dioxaborolane group. This structure allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis. Its ability to undergo Suzuki coupling reactions efficiently distinguishes it from other similar compounds, providing a valuable tool for the construction of complex molecular architectures.

Properties

Molecular Formula

C15H19BO3

Molecular Weight

258.12 g/mol

IUPAC Name

3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde

InChI

InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)9-8-12-6-5-7-13(10-12)11-17/h5-11H,1-4H3

InChI Key

AYHHLGOKVQPHGU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)C=O

Origin of Product

United States

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